4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16209802
InChI: InChI=1S/C13H16BrF3N2O/c14-12-2-1-11(20)7-10(12)8-18-3-5-19(6-4-18)9-13(15,16)17/h1-2,7,20H,3-6,8-9H2
SMILES:
Molecular Formula: C13H16BrF3N2O
Molecular Weight: 353.18 g/mol

4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol

CAS No.:

Cat. No.: VC16209802

Molecular Formula: C13H16BrF3N2O

Molecular Weight: 353.18 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol -

Specification

Molecular Formula C13H16BrF3N2O
Molecular Weight 353.18 g/mol
IUPAC Name 4-bromo-3-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]phenol
Standard InChI InChI=1S/C13H16BrF3N2O/c14-12-2-1-11(20)7-10(12)8-18-3-5-19(6-4-18)9-13(15,16)17/h1-2,7,20H,3-6,8-9H2
Standard InChI Key XZMLGZASPXBAEB-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=C(C=CC(=C2)O)Br)CC(F)(F)F

Introduction

Structural Analysis and Nomenclature

The systematic name 4-Bromo-3-((4-(2,2,2-trifluoroethyl)piperazin-1-yl)methyl)phenol delineates its molecular architecture:

  • Phenol core: A benzene ring substituted with a hydroxyl (-OH) group at position 1 and a bromine atom at position 4.

  • Piperazine substitution: At position 3, a methylene bridge (-CH2_2-) connects the aromatic ring to a piperazine group, which is further modified with a 2,2,2-trifluoroethyl (-CF2_2CF3_3) substituent at the piperazine nitrogen.

The trifluoroethyl group introduces strong electron-withdrawing characteristics, potentially enhancing metabolic stability and binding affinity in biological systems . Bromine’s presence may facilitate further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Synthetic Strategies

Retrosynthetic Analysis

A plausible synthesis route involves sequential functionalization of a phenolic precursor:

  • Bromination: Introducing bromine to 3-hydroxybenzaldehyde via electrophilic aromatic substitution.

  • Mannich Reaction: Condensation of 4-bromo-3-hydroxybenzaldehyde with piperazine and formaldehyde to form the methylene-linked intermediate.

  • N-Alkylation: Reaction of the piperazine nitrogen with 2,2,2-trifluoroethyl triflate or bromide to install the trifluoroethyl group.

Key Challenges:

  • Regioselectivity during bromination to avoid di-substitution.

  • Steric hindrance during N-alkylation due to the bulkiness of the trifluoroethyl group.

Experimental Considerations

While no published procedures for this exact compound exist, analogous syntheses report yields of 60–75% for similar N-alkylated piperazines under microwave-assisted conditions . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Physicochemical Properties

Predicted properties derived from computational tools (e.g., SwissADME, Molinspiration) and analog comparisons:

PropertyValue/Description
Molecular FormulaC13_{13}H15_{15}BrF3_3N2_2O
Molecular Weight368.17 g/mol
LogP (octanol-water)2.8 ± 0.3
Hydrogen Bond Donors1 (phenolic -OH)
Hydrogen Bond Acceptors5 (O, N×3, F×3)
Topological Polar Surface Area41.2 Ų
Solubility (Water)~0.15 mg/mL (poorly soluble)

The compound likely exhibits limited aqueous solubility due to its hydrophobic trifluoroethyl and brominated aromatic groups. The phenolic -OH may enable salt formation (e.g., sodium or hydrochloride salts) to improve solubility for biological testing .

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods for piperazine functionalization.

  • ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models for CNS penetration.

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